molecular formula C7H14O2 B3377673 4-Ethyltetrahydro-2H-pyran-4-OL CAS No. 1342388-96-8

4-Ethyltetrahydro-2H-pyran-4-OL

Cat. No.: B3377673
CAS No.: 1342388-96-8
M. Wt: 130.18 g/mol
InChI Key: OJWYRDNTDXBJDT-UHFFFAOYSA-N
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Description

4-Ethyltetrahydro-2H-pyran-4-OL is an organic compound with the molecular formula C7H14O2. It belongs to the class of tetrahydropyrans, which are six-membered oxygen-containing heterocycles. This compound is characterized by the presence of an ethyl group at the fourth position of the tetrahydropyran ring and a hydroxyl group at the same position. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethyltetrahydro-2H-pyran-4-OL can be synthesized through several methods, including the Prins cyclization reaction. This reaction involves the cyclization of an aldehyde and an unsaturated alcohol in the presence of an acid catalyst. Common catalysts used in this reaction include sulfuric acid, p-toluenesulfonic acid, and iron-modified silica . The reaction conditions typically involve moderate temperatures and the presence of water to enhance selectivity for the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts, such as Amberlyst 15, allows for the efficient production of this compound with high selectivity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyltetrahydro-2H-pyran-4-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.

Major Products: The major products formed from these reactions include ketones, carboxylic acids, saturated alcohols, ethers, and esters .

Scientific Research Applications

4-Ethyltetrahydro-2H-pyran-4-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyltetrahydro-2H-pyran-4-OL involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The hydroxyl group at the fourth position allows for hydrogen bonding and interactions with active sites of enzymes, facilitating catalytic processes .

Comparison with Similar Compounds

  • 2-Isobutyl-4-methyltetrahydro-2H-pyran-4-OL
  • 4-Methyltetrahydro-2H-pyran-4-OL
  • 2-Ethyltetrahydro-2H-pyran-4-OL

Comparison: 4-Ethyltetrahydro-2H-pyran-4-OL is unique due to the presence of an ethyl group at the fourth position, which influences its chemical reactivity and physical properties. Compared to similar compounds, it exhibits distinct reactivity patterns in oxidation and substitution reactions, making it valuable for specific synthetic applications .

Properties

IUPAC Name

4-ethyloxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-2-7(8)3-5-9-6-4-7/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWYRDNTDXBJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCOCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619637
Record name 4-Ethyloxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342388-96-8
Record name 4-Ethyloxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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